2,5-Dichlorothiophene-3-sulfonyl chloride

Overview

Description

Chemical Identity and Properties

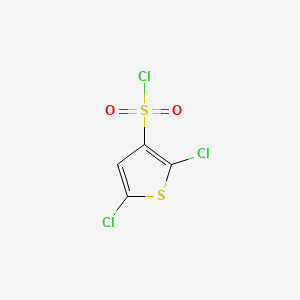

2,5-Dichlorothiophene-3-sulfonyl chloride (CAS: 56946-83-9) is a heteroaryl sulfonyl chloride with the molecular formula C₄HCl₃O₂S₂ and a molecular weight of 251.54 g/mol . Its IUPAC name reflects the substitution pattern: two chlorine atoms at the 2- and 5-positions of the thiophene ring and a sulfonyl chloride group at position 3. The compound is synthesized via chlorosulfonation of 2,5-dichlorothiophene with chlorosulfonic acid, followed by ammonium hydroxide treatment to form intermediates for heterocyclic compounds .

Applications

This compound is widely used in organic synthesis, particularly in:

- Medicinal Chemistry: As a building block for anti-cancer benzothiazole derivatives .

- Cross-Coupling Reactions: In palladium-catalyzed arylations to functionalize indoles .

- Heterocycle Synthesis: To prepare dithiazin-3-amine derivatives via cyclization .

Safety and Handling

Classified as Skin Corr. 1B and Eye Dam. 1, it requires protective equipment (gloves, goggles) and storage in corrosive-resistant containers .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dichlorothiophene-3-sulfonyl chloride can be synthesized through the chlorosulfonation of 2,5-dichlorothiophene. The reaction typically involves the use of chlorosulfonic acid and thionyl chloride as reagents . The reaction conditions often include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorothiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and thiols. The reactions are typically carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents used. For example, reactions with amines can produce sulfonamide derivatives, while reactions with alcohols can yield sulfonate esters .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

2,5-Dichlorothiophene-3-sulfonyl chloride is widely used as a precursor for synthesizing more complex organic molecules. It participates in various chemical reactions, including:

- Palladium-Catalyzed Reactions : The compound has been utilized in palladium-catalyzed desulfitative arylation reactions. For instance, when coupled with 1-methylpyrrole, it yielded the desired heteroarylation product with an impressive yield of 81% . This highlights its effectiveness in forming C–C bonds through cross-coupling methods.

- Functionalization of Aromatics : It can also be employed for functionalizing aromatic compounds, allowing for the introduction of sulfonyl groups that enhance the solubility and reactivity of the resulting products .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound serves as a key intermediate in synthesizing potential drug candidates. Its sulfonamide functionality is particularly valuable due to its ability to form hydrogen bonds with biological targets:

- Anti-HIV Agents : Research has indicated that derivatives of thiophene compounds can exhibit potent anti-HIV activity. The incorporation of sulfonamide groups enhances binding interactions with target proteins .

- Anticancer Compounds : The compound is also being explored for its potential as an anticancer agent. Tricyclic compounds derived from it have shown promise in modulating transcription factors associated with cancer progression .

Material Science

Advanced Materials Synthesis

In material science, this compound is utilized to create functionalized polymers and advanced materials:

- Conductive Polymers : The compound can be integrated into polymer matrices to impart specific electronic properties, making it suitable for applications in organic electronics and photonics.

- Nanocomposite Materials : Its reactivity allows for the development of nanocomposite materials with tailored functionalities for sensors and energy storage devices.

Biological Studies

Biochemical Assays

In biological research, this compound plays a role as a reagent in various biochemical assays:

- Cell Culture Modifications : It is used to modify cell culture conditions to study cellular responses and interactions at the molecular level .

- Biological Activity Exploration : By introducing sulfonyl groups into bioactive compounds, researchers can investigate their effects on biological systems, potentially leading to new therapeutic strategies.

Summary Table of Applications

| Application Area | Specific Uses | Example Outcomes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | High yields in palladium-catalyzed reactions |

| Medicinal Chemistry | Intermediate for drug candidates | Potent anti-HIV and anticancer activities |

| Material Science | Synthesis of functionalized polymers | Development of conductive polymers |

| Biological Studies | Reagent in biochemical assays | Enhanced understanding of cellular interactions |

Mechanism of Action

The mechanism of action of 2,5-dichlorothiophene-3-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate derivatives. These reactions typically proceed through the formation of a sulfonyl intermediate, which then undergoes nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chlorides

Structural and Functional Differences

Key structural variations among sulfonyl chlorides influence their reactivity and applications:

Reactivity and Electronic Effects

- Electron-Withdrawing Groups : The chlorine atoms in this compound enhance the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic substitutions . In contrast, benzenesulfonyl chloride lacks electron-withdrawing substituents, making it less reactive .

- Steric Effects : Cyclopentane sulfonyl chloride ’s bulky ring structure limits access to the sulfonyl group, reducing reaction rates compared to planar thiophene derivatives .

Biological Activity

2,5-Dichlorothiophene-3-sulfonyl chloride is a chemical compound characterized by its unique thiophene structure, featuring two chlorine atoms and a sulfonyl chloride group. This compound has gained attention in various fields, including organic synthesis and medicinal chemistry, due to its reactivity and potential biological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.5 g/mol. The presence of the sulfonyl chloride group enhances its electrophilic character, making it a versatile reagent in chemical reactions.

Synthesis

The synthesis of this compound typically involves chlorination reactions followed by sulfonation. This multi-step process allows for the introduction of the sulfonyl chloride functionality, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl chloride group can undergo nucleophilic attack by amino acids in proteins, potentially leading to inhibition or modulation of enzyme activities.

Case Studies and Research Findings

Research has explored the biological implications of this compound in several contexts:

- Anti-HIV Activity : Related compounds with similar thiophene structures have been studied for their anti-HIV properties. For instance, derivatives exhibiting sulfonamide groups have shown significant activity against drug-resistant HIV strains due to their ability to form hydrogen bonds with target receptors .

- Proteomics Applications : In proteomics research, this compound is employed to study protein interactions and functions. Its reactivity allows for the labeling of proteins, aiding in the understanding of complex biological pathways.

- Anti-inflammatory and Anti-diabetic Properties : A series of benzothiazole derivatives synthesized using this compound were evaluated for anti-inflammatory and anti-diabetic activities. Some derivatives displayed moderate inhibition of alpha-amylase and significant anti-inflammatory effects .

Data Tables

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2,5-Dichlorothiophene-3-sulfonyl chloride with high purity?

The synthesis of this compound typically involves sulfonation and chlorination of thiophene derivatives. While explicit protocols are not detailed in the provided evidence, its use as a substrate in palladium-catalyzed cross-coupling reactions (e.g., direct desulfitative arylations) suggests that it is synthesized via controlled sulfonyl chloride introduction on a dichlorothiophene backbone. Key steps include:

- Sulfonation : Reaction of thiophene derivatives with chlorosulfonic acid under anhydrous conditions.

- Purification : Recrystallization or column chromatography to isolate the sulfonyl chloride, followed by elemental analysis and NMR to confirm purity .

Q. Basic: How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Structural validation requires a combination of ¹H/¹³C NMR and elemental analysis :

- NMR : The thiophene ring protons and sulfonyl chloride group produce distinct splitting patterns. For example, in related compounds (e.g., aryl-substituted derivatives), aromatic protons appear in the δ 6.70–7.77 ppm range, while sulfonyl chloride groups influence neighboring carbons (δ 105–137 ppm in ¹³C NMR) .

- Elemental Analysis : Discrepancies between calculated and observed values for C, H, N, and S (e.g., C 52.45% vs. calcd 52.20%) may indicate impurities, necessitating further purification .

Q. Advanced: What strategies optimize palladium-catalyzed coupling reactions using this sulfonyl chloride?

In palladium-catalyzed desulfitative arylations (e.g., indole functionalization), optimization involves:

- Substoichiometric Catalyst Loading : Reducing Pd(OAc)₂ or similar catalysts to ~5 mol% to minimize side reactions.

- Ligand Screening : Bulky ligands (e.g., XPhos) enhance regioselectivity for C2-arylation on indoles.

- Temperature Control : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., DMF or DCE) to balance reactivity and stability of the sulfonyl chloride group .

Q. Advanced: How should researchers resolve contradictions in reported reaction yields when using this compound in heterocyclic syntheses?

Contradictory yields may arise from:

- Byproduct Formation : Side reactions (e.g., hydrolysis of the sulfonyl chloride group) can reduce efficiency. Monitor reaction progress via TLC or LC-MS to detect intermediates.

- Substrate Ratios : Excess sulfonyl chloride (1.25 mmol per 1 mmol indole) improves conversion, as seen in the synthesis of 1-Benzyl-2-(4-bromo-2,5-dichlorothiophen-3-yl)indole (58% yield) .

- Replication : Cross-validate conditions (e.g., inert atmosphere, solvent purity) to isolate variables affecting reproducibility .

Q. Basic: What analytical techniques are critical for characterizing reaction intermediates derived from this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks for intermediates.

- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline products.

- HPLC-PDA : Detects trace impurities or degradation products post-reaction .

Q. Advanced: Can computational methods predict the reactivity of this sulfonyl chloride in nucleophilic substitutions?

Yes. Density Functional Theory (DFT) calculations can model:

- Electrophilicity : The sulfonyl chloride group’s electron-withdrawing effect enhances reactivity at the C3 position.

- Transition States : Predict regioselectivity in substitutions (e.g., aryl vs. alkyl nucleophiles). Validate computational results with kinetic studies (e.g., Hammett plots) .

Q. Basic: How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

The electron-deficient thiophene ring (due to Cl and SO₂Cl groups) directs electrophilic aromatic substitution to the C4 position. In Pd-catalyzed reactions, the sulfonyl chloride acts as a transient directing group, facilitating desulfitative coupling at C3 .

Q. Advanced: What are the limitations of using this compound in multistep syntheses?

- Hydrolysis Sensitivity : The sulfonyl chloride group is prone to hydrolysis; reactions require strictly anhydrous conditions.

- Thermal Instability : Decomposition above 120°C necessitates low-temperature protocols.

- Byproduct Management : SO₂ off-gassing requires trapping systems (e.g., alkaline scrubbers) .

Properties

IUPAC Name |

2,5-dichlorothiophene-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl3O2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKSHSHZJOWSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371123 | |

| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56946-83-9 | |

| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichlorothiophene-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.